molecular formula C17H14N4O2S B2891662 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034327-10-9

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2891662
CAS No.: 2034327-10-9
M. Wt: 338.39
InChI Key: DVSCBHDIYMUSLX-UHFFFAOYSA-N
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Description

“N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been reported to possess a broad spectrum of biological activities, including anticancer properties . The compound also contains a furan ring and a pyrazole ring, which are common structures in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a furan ring, and a pyrazole ring . The benzothiazole ring is a bicyclic compound with a fusion of a benzene ring and a thiazole ring . The furan ring is a five-membered aromatic ring containing an oxygen atom, and the pyrazole ring is a five-membered ring containing two nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide derivatives. These compounds are synthesized through various chemical reactions involving furan derivatives and benzo[d]thiazole, aiming to obtain compounds with potential biological activities. The synthesis involves steps like acylation, thioamide formation, and subsequent reactions to introduce different functional groups into the molecule. The synthesized compounds are characterized using techniques such as IR, NMR, and mass spectroscopy to confirm their structures (Aleksandrov & El’chaninov, 2017), (Zaki, Al-Gendey, & Abdelhamid, 2018).

Biological Activities

Research into the biological activities of these compounds has shown promising results in terms of antimicrobial, anticancer, and antifungal properties. Some compounds derived from this chemical structure exhibited significant cytotoxicity against cancer cell lines, including breast and colon cancer cells. The biological activity studies suggest that these compounds could serve as potential leads for the development of new therapeutic agents. The evaluation of these compounds involves various assays to determine their effectiveness against specific types of bacteria, fungi, and cancer cells (Palkar et al., 2017), (Zhang et al., 2017).

Antimicrobial and Anticancer Evaluation

Further studies have demonstrated the synthesis of derivatives with enhanced antimicrobial and anticancer activities. The compounds have been tested against a range of microorganisms and cancer cell lines, showing varying degrees of activity. These findings highlight the potential of such compounds in the development of new antimicrobial and anticancer agents. The structure-activity relationship studies help in understanding the impact of different substituents on the biological activities of these compounds (Patel, Patel, & Shah, 2015), (Cakmak et al., 2022).

Future Directions

Benzothiazole derivatives, including “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide”, may have potential for further investigation due to their broad spectrum of biological activities . Future research could focus on elucidating the specific mechanisms of action, optimizing the synthesis process, and evaluating the safety profile of this compound.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16(17-20-13-4-1-2-6-15(13)24-17)18-7-8-21-11-12(10-19-21)14-5-3-9-23-14/h1-6,9-11H,7-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSCBHDIYMUSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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